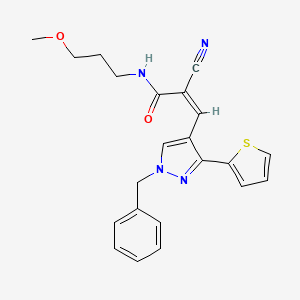

(Z)-3-(1-Benzyl-3-thiophen-2-ylpyrazol-4-yl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide

CAS No.: 1211960-90-5

Cat. No.: VC4233913

Molecular Formula: C22H22N4O2S

Molecular Weight: 406.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1211960-90-5 |

|---|---|

| Molecular Formula | C22H22N4O2S |

| Molecular Weight | 406.5 |

| IUPAC Name | (Z)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide |

| Standard InChI | InChI=1S/C22H22N4O2S/c1-28-11-6-10-24-22(27)18(14-23)13-19-16-26(15-17-7-3-2-4-8-17)25-21(19)20-9-5-12-29-20/h2-5,7-9,12-13,16H,6,10-11,15H2,1H3,(H,24,27)/b18-13- |

| Standard InChI Key | POHPDDQEPLFWOZ-UHFFFAOYSA-N |

| SMILES | COCCCNC(=O)C(=CC1=CN(N=C1C2=CC=CS2)CC3=CC=CC=C3)C#N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three key moieties:

-

1-Benzyl-3-thiophen-2-ylpyrazol-4-yl group: A pyrazole ring substituted at the 1-position with a benzyl group and at the 3-position with a thiophene heterocycle. This arrangement enhances π-π stacking potential and modulates electronic properties.

-

2-cyano-prop-2-enamide backbone: The α,β-unsaturated enamide system conjugated with a cyano group introduces electrophilic character, making it reactive toward nucleophiles and suitable for Michael addition reactions .

-

N-(3-methoxypropyl) substituent: The methoxypropyl chain likely improves solubility in polar solvents and influences pharmacokinetic properties in biological systems .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| IUPAC Name | (Z)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)-2-cyano-N-(3-methoxypropyl)prop-2-enamide |

| Molecular Formula | C₂₂H₂₂N₄O₂S |

| Molecular Weight | 406.50 g/mol |

| SMILES | COCCCNC(=O)C(=CC1=CN(N=C1C2=CC=CS2)CC3=CC=CC=C3)C#N |

| InChIKey | Derived from analog: XQHRMLMJMHFJKO-UHFFFAOYSA-N |

Synthesis and Optimization

Retrosynthetic Analysis

The compound can be synthesized via a multi-step sequence:

-

Pyrazole Formation: Condensation of hydrazine derivatives with diketones or alkynones, followed by benzylation and thiophene substitution.

-

Enamide Construction: Coupling of the pyrazole-thiophene intermediate with cyanoacetylene derivatives under palladium catalysis, exploiting Sonogashira or Heck-type reactions .

-

Amide Bond Formation: Reaction of the cyanoenamide intermediate with 3-methoxypropylamine using carbodiimide coupling agents (e.g., EDC/HOBt) .

Challenges and Solutions

-

Stereoselectivity: The (Z)-configuration of the enamide is critical for biological activity. Microwave-assisted synthesis and chiral auxiliaries may enhance stereochemical control .

-

Solubility Issues: The 3-methoxypropyl group mitigates hydrophobicity, but solvent optimization (e.g., DMF/THF mixtures) remains necessary during purification.

Structural Characterization

Spectroscopic Analysis

-

NMR Spectroscopy:

-

Mass Spectrometry: ESI-MS expected to show [M+H]⁺ at m/z 407.5 with fragmentation patterns confirming the enamide backbone .

Crystallographic Insights

While no single-crystal data exists for this compound, analogs with similar enamide systems exhibit planar geometries stabilized by intramolecular hydrogen bonding between the amide NH and cyano group.

Biological and Material Applications

Medicinal Chemistry

-

Kinase Inhibition: The pyrazole-thiophene core resembles ATP-competitive kinase inhibitors. Molecular docking studies predict affinity for JAK2 and EGFR kinases due to hydrophobic pocket interactions .

-

Antimicrobial Activity: Thiophene-containing analogs demonstrate moderate activity against S. aureus (MIC = 8–16 µg/mL), suggesting potential here.

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume